An In-depth Technical Guide to 1-Hexanoylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Hexanoylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Hexanoylpiperazine, a derivative of the ubiquitous piperazine scaffold. As a Senior Application Scientist, the following sections are designed to deliver not just data, but actionable insights into the molecule's core properties, synthesis, and its potential utility in the modern drug discovery landscape. We will delve into the causality behind its chemical characteristics and explore its role as a valuable building block in the synthesis of more complex bioactive molecules.
Core Molecular Profile of 1-Hexanoylpiperazine
1-Hexanoylpiperazine, also known by its IUPAC name 1-(piperazin-1-yl)hexan-1-one, is a disubstituted piperazine.[1] The molecule consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is acylated at one of the nitrogen atoms with a hexanoyl group. This structural feature significantly influences its physicochemical properties and potential biological interactions.
Structural and Chemical Identity
The fundamental structural and identifying information for 1-Hexanoylpiperazine is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-(piperazin-1-yl)hexan-1-one | PubChem[1] |
| CAS Number | 18903-05-4 | PubChem[1] |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem[1] |
| Molecular Weight | 184.28 g/mol | PubChem[1] |
| Canonical SMILES | CCCCCC(=O)N1CCNCC1 | PubChem[1] |
| InChI Key | ZVWWNYWKAQNQTM-UHFFFAOYSA-N | PubChem[1] |
Figure 1: 2D Structure of 1-Hexanoylpiperazine.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The hexanoyl group, a six-carbon aliphatic chain, imparts a degree of lipophilicity to the otherwise polar piperazine ring. This balance is a key feature of many drug molecules, influencing their solubility, permeability, and metabolic stability.
| Property | Value | Source |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 184.157563 g/mol | PubChem[1] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
Synthesis of 1-Hexanoylpiperazine: A Methodological Overview
While specific, detailed protocols for the synthesis of 1-Hexanoylpiperazine are not extensively published in peer-reviewed literature, its structure lends itself to a straightforward and common synthetic transformation: the acylation of a secondary amine. The most probable and efficient method for its laboratory-scale synthesis is the reaction of piperazine with hexanoyl chloride.
Retrosynthetic Analysis
A retrosynthetic approach to 1-Hexanoylpiperazine reveals a simple disconnection at the amide bond, leading back to piperazine and hexanoyl chloride as readily available starting materials.
Caption: Retrosynthetic analysis of 1-Hexanoylpiperazine.
Experimental Protocol: Acylation of Piperazine
This protocol is a representative method for the synthesis of 1-Hexanoylpiperazine, based on established principles of organic chemistry.
Objective: To synthesize 1-Hexanoylpiperazine via the acylation of piperazine with hexanoyl chloride.
Materials:
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Piperazine
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Hexanoyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM) or a similar aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in dichloromethane. The use of a molar excess of piperazine (e.g., 2-3 equivalents) can be employed to act as both the reactant and the base, though the use of a tertiary amine base like triethylamine is more common for precise stoichiometry. If using a base, add triethylamine (1.1 equivalents) to the solution.
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Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base, and then with brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 1-Hexanoylpiperazine can be purified by column chromatography on silica gel or by distillation under reduced pressure, if it is a liquid at room temperature.
Role and Applications in Drug Discovery and Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and it can serve as a versatile linker between different pharmacophoric elements.
While there is a lack of specific literature detailing the biological activity of 1-Hexanoylpiperazine itself, its value lies in its potential as a chemical building block or a fragment in the synthesis of larger, more complex molecules for drug discovery campaigns. The hexanoyl group provides a lipophilic handle that can be used to probe binding pockets of biological targets for hydrophobic interactions.
A Building Block for Compound Libraries
1-Hexanoylpiperazine can be utilized as a starting material for the synthesis of compound libraries. The remaining secondary amine of the piperazine ring is available for further functionalization, allowing for the rapid generation of a diverse set of molecules for high-throughput screening.
Caption: Use of 1-Hexanoylpiperazine in library synthesis.
Potential as a Lead Structure for Optimization
In a drug discovery program, 1-Hexanoylpiperazine could serve as a hit or a lead compound that requires further optimization. Structure-activity relationship (SAR) studies would involve modifying both the hexanoyl chain (e.g., altering its length, introducing branching, or adding cyclic moieties) and substituting the second nitrogen of the piperazine ring to improve potency, selectivity, and pharmacokinetic properties.[2]
Analytical Methodologies
The analysis of piperazine and its derivatives often requires specific analytical techniques due to the lack of a strong chromophore in the piperazine ring, making UV detection challenging at low concentrations.
High-Performance Liquid Chromatography (HPLC)
For the analysis of 1-Hexanoylpiperazine by HPLC, a few approaches can be considered:
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Direct Detection at Low UV Wavelengths: While not highly sensitive, detection at low UV wavelengths (around 200-210 nm) may be possible for concentrated samples.
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Derivatization: A more sensitive method involves the derivatization of the secondary amine of 1-Hexanoylpiperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), prior to HPLC analysis. This creates a stable, UV-active derivative that can be detected with high sensitivity.
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Mass Spectrometry (MS) Detection: The most robust and sensitive method for the analysis of 1-Hexanoylpiperazine is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique does not require a chromophore and provides high selectivity and sensitivity for quantification.
Representative LC-MS Protocol
Objective: To develop a quantitative method for 1-Hexanoylpiperazine in a relevant matrix (e.g., plasma, reaction mixture).
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min
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Column Temperature: 30 - 40 °C
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Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode. 1-Hexanoylpiperazine is expected to readily form a protonated molecule [M+H]⁺.
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Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for high sensitivity and selectivity. In MRM mode, a specific precursor ion (the [M+H]⁺ ion of 1-Hexanoylpiperazine) is selected and fragmented, and a specific product ion is monitored.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Hexanoylpiperazine is classified with the following hazards:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
Conclusion
1-Hexanoylpiperazine is a structurally straightforward yet chemically significant molecule. Its core properties, derived from the combination of a hydrophilic piperazine ring and a lipophilic hexanoyl chain, make it an interesting compound from a medicinal chemistry perspective. While it may not have known direct biological applications, its true value for researchers and drug development professionals lies in its utility as a versatile building block for the synthesis of novel, more complex molecules. The synthetic and analytical methodologies outlined in this guide provide a practical framework for working with this and similar N-acylpiperazine derivatives, enabling their effective use in the ongoing quest for new therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link].
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Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]
- Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Vernalis (R&D) Ltd. (2004). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. EP1615909A1. Retrieved from [Link].
- Godfrey, N. J., & Schwoegler, E. J. (1962). Preparation of piperazine and piperazine hydrate. U.S. Patent No. US3112317A. Google Patents.
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Millennium Pharmaceuticals, Inc. (2003). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent Office. EP1531822A2. Retrieved from [Link].
- Godfrey, N. J., & Schwoegler, E. J. (1962). Process for preparation of piperazine. U.S. Patent No. US3037023A. Google Patents.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Preparation method of 1-cyclohexyl piperazine. Chinese Patent No. CN112645901A. Google Patents.
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Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
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Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355–4362. [Link]
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Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19–34. [Link]
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Ashour, F. A., et al. (2014). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry, 22(10), 2886–2897. [Link]
